

Guide to Inter-laboratory Comparison of Desloratadine Quantification

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Compound of Interest

Compound Name: 3-Hydroxy desloratadine-d4

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This guide provides a comparative overview of various analytical methods for the quantification of desloratadine, a tricyclic antihistamine. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the performance of different techniques based on published experimental data.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods used for desloratadine quantification. Data has been compiled from various studies to facilitate a comparison of their linearity, accuracy, precision, and sensitivity.

Table 1: Comparison of High-Performance Liquid Chromatography (HPLC) Methods

Parameter	RP-HPLC Method 1	RP-HPLC Method 2	RP-UPLC Method
Linearity Range	8–24 µg/mL[1][2]	5–75 µg/mL[3]	0.254–76.194 µg/mL[4]
Correlation Coefficient (r ²)	0.9975[1][2]	0.999[3]	> 0.999[4]
Accuracy (% Recovery)	98.29% to 99.37%[1][2]	Not explicitly stated	98.9% to 102.0%[4]
Precision (% RSD)	Intraday: 0.50-1.03, Interday: 0.15-0.64[1][2]	Not explicitly stated	< 0.9% (Repeatability), < 1.3% (Intermediate)[4]
Limit of Detection (LOD)	Not explicitly stated	1.28 µg/mL[3]	Not explicitly stated
Limit of Quantification (LOQ)	Not explicitly stated	3.89 µg/mL[3]	Not explicitly stated
Retention Time	5.79 min[1][2]	Not explicitly stated	Not explicitly stated

Table 2: Comparison of Mass Spectrometry, Spectrophotometry, and HPTLC Methods

Parameter	LC-MS/MS Method	Spectrophotometry Method	HPTLC-Densitometry Method
Linearity Range	100–11,000 pg/mL[5]	Not explicitly stated	Not explicitly stated, but linear dependence observed[6]
Correlation Coefficient (r^2)	Not explicitly stated	0.9998[7]	≥ 0.9999 [6]
Accuracy (% Nominal at LLOQ)	100.4%[5]	Mean recovery did not statistically deviate from 100%[7]	Not explicitly stated
Precision (% CV at LLOQ)	4.6%[5]	Not explicitly stated	Not explicitly stated
Limit of Detection (LOD)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Limit of Quantification (LOQ)	100 pg/mL[5]	Not explicitly stated	Not explicitly stated
Wavelength	N/A	282 nm[7]	276 nm[8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Objective: To quantify desloratadine in tablet dosage form.
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: Phenomenex C18 (250mm x 4.6mm, 5 μ m)[1][2].

- Mobile Phase: A mixture of Methanol and Water in a 70:30 v/v ratio[1][2].
- Flow Rate: 1.0 mL/min[1][2].
- Detection: UV detection at a wavelength of 242 nm[1][2].
- Sample Preparation:
 - Prepare a standard stock solution of desloratadine.
 - For tablet analysis, weigh and powder the tablets.
 - Dissolve a portion of the powder equivalent to a known amount of desloratadine in the mobile phase.
 - Filter the solution before injection into the HPLC system.
- Quantification: The amount of desloratadine is determined by comparing the peak area of the sample to that of the standard solution[2].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

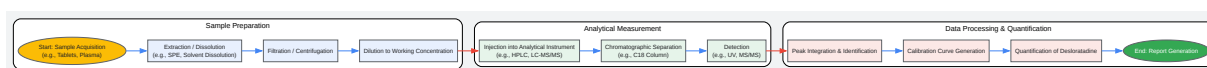
- Objective: To determine the concentration of desloratadine and its metabolite, 3-OH desloratadine, in human plasma.
- Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
- Sample Preparation:
 - A solid-phase extraction method is used for sample preparation from human plasma[5].
 - Deuterated desloratadine is used as an internal standard[5].
- Calibration and Quality Control:
 - Calibration standards and quality control samples are prepared by spiking blank plasma with known concentrations of desloratadine and 3-OH desloratadine[5].
 - The calibration range is typically from 100 to 11,000 pg/mL[5].

- Validation: The method is validated for accuracy, precision, sensitivity, selectivity, and stability to meet regulatory requirements[5].

3. UV-Visible Spectrophotometry

- Objective: To assay desloratadine in tablets.
- Instrumentation: A UV-Vis spectrophotometer.
- Methodology:
 - Test Solution Preparation: Twenty tablets are ground into a homogeneous powder. A specific amount of the powder is dissolved in 0.1 M hydrochloric acid, sonicated for 15 minutes, and then filtered[7].
 - Reference Solution Preparation: A known amount of desloratadine reference standard is dissolved in 0.1 M hydrochloric acid[7].
 - Measurement: The absorbance of both the test and reference solutions is measured at a wavelength of 282 nm, using 0.1 M hydrochloric acid as a blank[7].
- Quantification: The content of desloratadine in the tablets is calculated based on the absorbance values of the test and reference solutions[7].

Visualizations



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Caption: A generalized workflow for the quantification of desloratadine.

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References

- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deuterated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
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